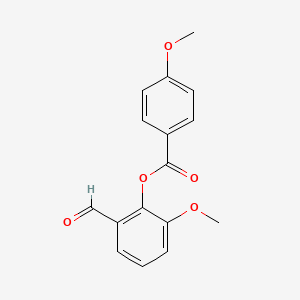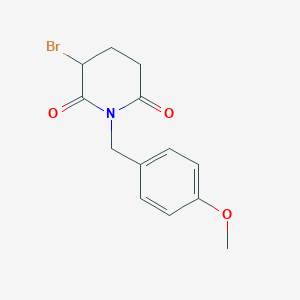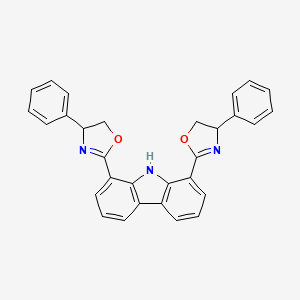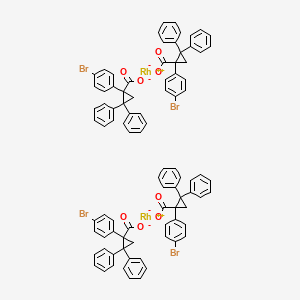
1-(4-Bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II): is a complex organometallic compound It is known for its unique structure, which includes a rhodium-rhodium bond and four chiral ligands derived from 1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) typically involves the following steps:
-
Ligand Preparation: : The chiral ligand, 1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate, is synthesized through a series of reactions starting from commercially available materials. This involves the formation of the cyclopropane ring and subsequent functionalization to introduce the bromophenyl and diphenyl groups.
-
Complex Formation: : The prepared ligand is then reacted with a rhodium precursor, such as rhodium(II) acetate, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The resulting product is purified through crystallization or chromatography to obtain the desired compound.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of rhodium(III) species.
Reduction: Reduction reactions can convert the rhodium(II) center to rhodium(I) or even rhodium(0) species.
Substitution: The ligands in the compound can be substituted with other chiral or achiral ligands, altering its catalytic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) or rhodium(0) species. Substitution reactions result in new rhodium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) has several scientific research applications:
Asymmetric Catalysis: The compound is used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantiomeric purity.
Organic Synthesis: It facilitates various organic transformations, including cyclopropanation, C-H activation, and cross-coupling reactions.
Medicinal Chemistry: The compound’s ability to catalyze specific reactions makes it valuable in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: It is explored for its potential in the development of new materials with unique properties, such as chiral polymers and advanced coatings.
Wirkmechanismus
The mechanism by which Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) exerts its effects involves the following steps:
Coordination: The rhodium centers coordinate with the substrate, forming a complex.
Activation: The coordinated substrate undergoes activation, often through the formation of a reactive intermediate.
Transformation: The activated substrate undergoes the desired chemical transformation, such as bond formation or cleavage.
Release: The product is released from the rhodium center, regenerating the catalyst for further reactions.
The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in asymmetric catalysis, the chiral ligands play a crucial role in determining the stereochemistry of the product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrakis[(S)-[(1S)-1-(4-chlorophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)
- Tetrakis[(S)-[(1S)-1-(4-methylphenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)
- Tetrakis[(S)-[(1S)-1-(4-fluorophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)
Uniqueness
Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) is unique due to the presence of the bromophenyl group, which can influence its reactivity and selectivity in catalytic processes. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s performance in specific applications.
Eigenschaften
Molekularformel |
C88H64Br4O8Rh2 |
|---|---|
Molekulargewicht |
1774.9 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C22H17BrO2.2Rh/c4*23-19-13-11-18(12-14-19)22(20(24)25)15-21(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17;;/h4*1-14H,15H2,(H,24,25);;/q;;;;2*+2/p-4 |
InChI-Schlüssel |
AUKMNKVXIVVWIG-UHFFFAOYSA-J |
Kanonische SMILES |
C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Rh+2].[Rh+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-Bromophenyl)-4-methyl-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B12500566.png)

![6-ethoxy-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12500581.png)
![3-[(2,3-difluoro-1-hydroxy-7-methanesulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile](/img/structure/B12500589.png)
![7-(morpholin-4-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B12500594.png)
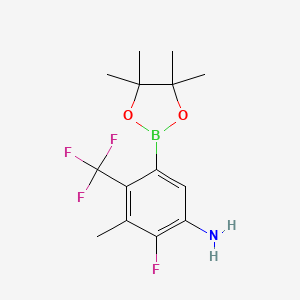
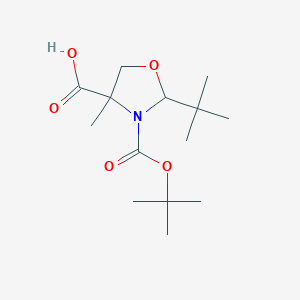
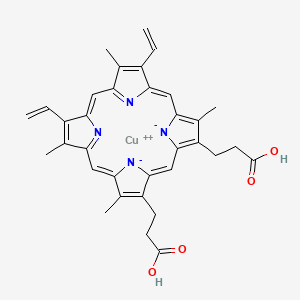
![Propyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500618.png)
![2-[(12,12-dimethyl-8-oxo-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetonitrile](/img/structure/B12500625.png)
![1-[2-acetamido-3-[2-[2-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12500633.png)
